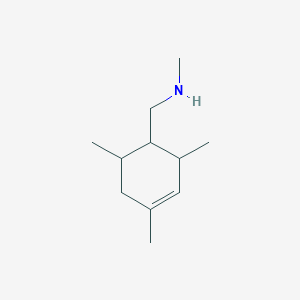![molecular formula C22H22N2O B4922188 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B4922188.png)
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research due to its unique molecular structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline is not fully understood. However, it has been shown to interact with multiple targets, including GABA receptors, NMDA receptors, and voltage-gated calcium channels. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to increase the levels of the antioxidant glutathione, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has several advantages for use in lab experiments. It is a synthetic compound with a well-defined structure, which allows for accurate dosing and reproducibility. This compound is also stable under a variety of conditions, which makes it suitable for use in a variety of experimental settings. However, one limitation of this compound is that it is not commercially available and must be synthesized in the lab.
Future Directions
There are several future directions for the study of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline. One area of interest is the development of this compound-based fluorescent probes for imaging cellular structures. Another area of interest is the potential use of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a synthetic compound with unique molecular structure and pharmacological properties that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and yield of this compound. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has potential applications as a fluorescent probe and therapeutic agent. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline can be synthesized through a multistep process involving the condensation of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 3-methylpiperidine-4-carboxylic acid, followed by cyclization and subsequent reduction. This method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for the treatment of Alzheimer's disease.
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGZFFBJAXYWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)



![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4922200.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)

![2-(4-chlorophenyl)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4922216.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)
